BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Cyano-3-methoxynaphthalene molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Cyano-3-methoxynaphthalene

Cat. No.: B1625980

An In-depth Technical Guide to 2-Cyano-3-methoxynaphthalene (CAS: 92616-44-9) for
Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Cyano-3-methoxynaphthalene,
a functionalized naphthalene derivative of interest to researchers in organic synthesis,
medicinal chemistry, and drug development. While specific experimental data for this
compound is limited in public literature, this document consolidates available information and
provides expert analysis based on established chemical principles and data from structurally
related analogues. We present its core physicochemical properties, propose a logical synthetic
pathway, detail protocols for its analytical characterization with predicted spectral data, and
explore its potential applications as a scaffold in modern drug discovery. This guide is intended
to serve as a foundational resource for scientists investigating this and related molecules.

The Naphthalene Scaffold in Drug Discovery

The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal
chemistry. Its rigid, lipophilic structure provides an excellent framework for orienting functional
groups in three-dimensional space to achieve specific interactions with biological targets.
Numerous compounds incorporating the naphthalene ring system have demonstrated a wide
spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory,
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and antiviral effects. As of 2019, there were 33 approved drugs and 56 investigational
compounds based on the naphthalene moiety, underscoring its therapeutic relevance[1]. The
strategic functionalization of the naphthalene core is a key strategy for modulating
pharmacokinetic properties and biological activity. The introduction of groups such as the
methoxy (-OCHs) and cyano (-CN) moieties, as seen in 2-Cyano-3-methoxynaphthalene, can
significantly influence the molecule's electronic properties, hydrogen bonding capacity, and
metabolic stability, making it a valuable building block for novel therapeutic agents.

Core Physicochemical Properties

Precise identification of a compound is foundational to all research. 2-Cyano-3-
methoxynaphthalene is identified by the CAS number 92616-44-9. Its properties are
summarized below.

Property Value Source

IUPAC Name 3-Methoxy-2- N/A
naphthalenecarbonitrile

CAS Number 92616-44-9

Molecular Formula C12HaNO [2]

Molecular Weight 183.21 g/mol Calculated

Appearance Data not available

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility Data not available N/A

Note: The molecular weight is calculated based on the confirmed molecular formula. Specific
experimental data on physical properties like melting point, boiling point, and solubility are not
readily available in peer-reviewed literature and require experimental determination.

Synthesis and Characterization Workflow

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://patents.google.com/patent/EP0179447A1/en
https://www.benchchem.com/product/b1625980?utm_src=pdf-body
https://www.benchchem.com/product/b1625980?utm_src=pdf-body
https://www.benchchem.com/product/b1625980?utm_src=pdf-body
https://www.calpaclab.com/2-cyano-3-methoxynaphthalene-98-purity-c12h9no-1-gram/aab-aa006fz0-1g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While a specific, published synthesis for 2-Cyano-3-methoxynaphthalene is not available, a
plausible and logical synthetic route can be designed based on established organometallic and
aromatic chemistry principles. The following section outlines a proposed pathway and a general
workflow for its synthesis, purification, and characterization.

Proposed Synthetic Pathway: A Multi-Step Approach

The causality behind this proposed route lies in achieving the specific 2,3-substitution pattern,
which can be challenging via direct electrophilic substitution on a simple naphthalene core. A
more controlled approach would involve building the functionality from a precursor where the
regiochemistry is already established. A viable strategy would be a copper-catalyzed cyanation
of a corresponding aryl halide, a method known as the Rosenmund-von Braun reaction.[3][4]

The key intermediate for this reaction would be 3-Bromo-2-methoxynaphthalene. The synthesis
of this specific isomer is non-trivial, as direct bromination of 2-methoxynaphthalene typically
yields the 1-bromo or 6-bromo isomers.[1][5] Therefore, a more robust route might start from a
precursor like 3-amino-2-naphthol, which allows for precise placement of the functional groups.

Proposed Route:

o Methylation: Selective methylation of the hydroxyl group of 3-amino-2-naphthol to yield 3-
amino-2-methoxynaphthalene.

o Diazotization & Sandmeyer Reaction (Halogenation): Conversion of the amino group to a
diazonium salt, followed by a Sandmeyer reaction with a bromide source (e.g., CuBr) to
install the bromine atom at the 3-position, yielding 3-Bromo-2-methoxynaphthalene.

e Cyanation (Rosenmund-von Braun Reaction): Reaction of 3-Bromo-2-methoxynaphthalene
with copper(l) cyanide (CuCN) to displace the bromide and form the target molecule, 2-
Cyano-3-methoxynaphthalene.

Experimental Protocol: Rosenmund-von Braun
Cyanation

This protocol is a generalized procedure for the final step of the proposed synthesis and must
be optimized for the specific substrate. The choice of a high-boiling polar solvent is critical for
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solubilizing the reagents and facilitating the reaction, which often requires elevated
temperatures.[6]

Objective: To synthesize 2-Cyano-3-methoxynaphthalene from 3-Bromo-2-
methoxynaphthalene.

Materials:

3-Bromo-2-methoxynaphthalene (1 equivalent)

Copper(l) cyanide (CuCN) (1.2 - 1.5 equivalents)

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

Inert atmosphere (Nitrogen or Argon)

Standard glassware for reflux and workup
Procedure:

e Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of
nitrogen.

o Reagent Addition: Charge the flask with 3-Bromo-2-methoxynaphthalene and copper(l)
cyanide.

e Solvent Addition: Add anhydrous DMF via a syringe.

» Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance
Liguid Chromatography (HPLC).

o Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by
pouring it into an aqueous solution of ferric chloride and hydrochloric acid or aqueous
ammonia to complex the copper salts.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane).
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 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product should be purified
by column chromatography on silica gel.

Synthesis and Verification Workflow Diagram

The following diagram illustrates a logical workflow from synthesis to a fully characterized final
product. This self-validating system ensures that the identity and purity of the compound are
confirmed at each critical stage.
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Caption: Logical workflow for the synthesis and validation of 2-Cyano-3-methoxynaphthalene.
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Analytical Characterization

Definitive structural elucidation and purity assessment are critical for any chemical entity
intended for biological testing. Standard analytical techniques including Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry
(MS) would be employed.

Predicted Spectral Data

The following table summarizes the predicted spectral data for 2-Cyano-3-
methoxynaphthalene based on its structure and known effects of its functional groups.
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Predicted Data & Rationale

1H NMR

Aromatic Region (8 7.0-8.0 ppm): Expect 6
distinct signals for the 6 aromatic protons on the
naphthalene core. Protons ortho and para to the
methoxy group will be shielded (shifted upfield),
while those near the electron-withdrawing cyano
group will be deshielded (shifted downfield).
Complex splitting patterns (doublets, triplets, or
multiplets) will arise from spin-spin coupling.
Methoxy Protons (0 ~3.9-4.1 ppm): A sharp

singlet integrating to 3 protons.

13C NMR

Expect 12 distinct signals. Cyano Carbon (6
~115-120 ppm): Characteristic chemical shift for
a nitrile carbon. Aromatic Carbons (& ~105-160
ppm): The carbon attached to the methoxy
group will be significantly deshielded (& ~155-
160 ppm). Methoxy Carbon (6 ~55-60 ppm):

Typical shift for a methoxy carbon.

FTIR

C=N Stretch: A sharp, strong absorption band in
the range of 2220-2240 cm~1, which is highly
characteristic of a nitrile group. C-O Stretch:
Strong bands for the aryl-alkyl ether around
1250 cm~1 (asymmetric) and 1050 cm~1
(symmetric). Aromatic C=C & C-H: Multiple
bands in the 1450-1600 cm~1 region (ring
stretching) and above 3000 cm~1 (C-H
stretching).

Mass Spec (El)

Molecular lon (M*): A prominent peak at m/z =
183.21, corresponding to the molecular weight
of the compound (C12HsNO). Fragmentation:
Expect fragmentation patterns corresponding to
the loss of a methyl group (-CHs) or a methoxy
group (-OCHs).
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Standard Operating Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized
compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the purified sample.

o Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent
(e.g., CDCIs or DMSO-ds) containing tetramethylsilane (TMS) as an internal standard (O

ppm).

» Acquisition: Acquire *H, 13C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to
assign all proton and carbon signals unambiguously.

e Analysis: Integrate the proton signals to confirm the proton count for each environment.
Compare the observed chemical shifts and coupling constants to the predicted values to
validate the structure. The absence of significant impurity signals in the *H spectrum provides
a measure of purity.

Potential Applications in Drug Development

The unique combination of a naphthalene scaffold, a methoxy group, and a cyano group makes
2-Cyano-3-methoxynaphthalene a molecule of significant interest for drug discovery
programs.

Scaffold for Anticancer Agents

Naphthalene derivatives have been extensively studied for their anticancer properties.[7] The
introduction of a cyano group is a known strategy in the design of bioactive molecules. For
example, novel synthesized derivatives of 2-cyano-3-(naphthalen-1-yl) acryloyl amides have
demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and liver
cancer (HepG2) cell lines. Similarly, naphthalene-based organoselenocyanates have shown
selective cytotoxicity against MCF-7 cells with minimal impact on normal fibroblast cells,
highlighting the potential for targeted therapies.[2] The core structure of 2-Cyano-3-
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methoxynaphthalene could serve as a starting point for the development of new analogues
with enhanced potency and selectivity.
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Caption: Relationship between the core scaffold, functionalization, and potential biological
outcomes.

Intermediate in Organic Synthesis

Beyond its own potential bioactivity, 2-Cyano-3-methoxynaphthalene is a versatile synthetic
intermediate. The nitrile group can be readily transformed into a variety of other functional
groups, providing access to a diverse chemical space for library synthesis. Key transformations
include:

e Hydrolysis to form a carboxylic acid.
e Reduction to form a primary amine.
e Reaction with organometallics (e.g., Grignard reagents) to form ketones.

This chemical versatility allows for the rapid generation of derivative libraries for structure-
activity relationship (SAR) studies, a cornerstone of modern drug development.

Safety and Handling

As 2-Cyano-3-methoxynaphthalene is a research chemical with limited characterization, it
must be handled with appropriate caution.

o Toxicology: No specific toxicological data is available. Compounds containing a nitrile
(cyano) group should be treated as potentially toxic.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1625980?utm_src=pdf-body
https://www.benchchem.com/product/b1625980?utm_src=pdf-body-img
https://www.benchchem.com/product/b1625980?utm_src=pdf-body
https://www.benchchem.com/product/b1625980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Handling: Always handle this compound in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety
glasses with side shields, and chemically resistant gloves.

» Exposure: Avoid inhalation of dust, ingestion, and contact with skin and eyes. In case of
exposure, seek immediate medical attention.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids/bases.

Conclusion

2-Cyano-3-methoxynaphthalene (CAS: 92616-44-9) represents a promising, yet
underexplored, molecule for pharmaceutical research. This guide has established its core
identity, proposed a viable synthetic route, and outlined a robust framework for its analytical
characterization. Based on extensive literature on related naphthalene derivatives, this
compound holds potential as both a bioactive scaffold and a versatile synthetic intermediate for
the development of novel therapeutics, particularly in oncology and infectious diseases. Further
experimental validation of its synthesis, properties, and biological activity is warranted and
encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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